4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide, with the CAS number 1324099-34-4, is a compound characterized by its unique molecular structure that combines a benzothiazole moiety with an indole derivative. This compound is of interest due to its potential applications in medicinal chemistry and biological research, particularly for its possible therapeutic effects.
The compound is synthesized through multi-step organic reactions, typically involving the formation of the benzothiazole ring, attachment of the indole moiety, and the creation of the butanamide linker. The synthesis can yield various derivatives, which may exhibit distinct biological activities.
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide typically involves several key steps:
The entire synthesis process can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide features:
4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide can undergo various chemical reactions:
These reactions are significant for developing new derivatives with enhanced biological properties.
The mechanism of action for 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and resulting in various biological effects such as:
Understanding these interactions is crucial for exploring its therapeutic potential.
While specific data on density and boiling point are not available, general physical properties include:
The chemical properties relevant to this compound include:
These characteristics are essential for predicting behavior in various environments .
4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide has several scientific applications:
Heterocyclic compounds constitute the structural foundation of >80% of marketed pharmaceuticals, with nitrogen-containing variants being particularly prevalent in oncology, infectious diseases, and inflammation therapeutics. The benzothiazole scaffold exemplifies this significance, featuring prominently in FDA-approved agents such as Riluzole (amyotrophic lateral sclerosis) and Pramipexole (Parkinson's disease) [2]. This moiety demonstrates exceptional structural versatility, enabling interactions with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Molecular modifications at the C2 and C6 positions of benzothiazoles have yielded compounds with potent anti-inflammatory activities, exemplified by derivatives exhibiting 76-80% inhibition of carrageenan-induced paw edema—surpassing conventional NSAIDs in efficacy while reducing ulcerogenic potential (ulcer index: 0.82 vs. 0.92 for celecoxib) [2].
Table 1: Therapeutic Significance of Core Heterocyclic Scaffolds
| Heterocycle | Occurrence in Drugs | Primary Therapeutic Applications | Key Structural Advantages |
|---|---|---|---|
| Benzothiazole | ~5% of N-heterocycles | Neurodegenerative disorders, Inflammation | Enhanced binding affinity to COX-2; Metabolic stability |
| Indole | Top 10 N-heterocycles | Oncology, CNS disorders | DNA intercalation capacity; Tubulin inhibition |
| Benzimidazole | Widespread | Antivirals, Anticancer agents | Dual hydrogen bonding capability; Planar geometry for receptor docking |
Indole derivatives occupy a distinct niche in anticancer research, with compounds like 1,4-bis(di(5-hydroxy-1H-indol-3-yl)methyl)-benzene (SK228) demonstrating potent cytotoxicity (IC50: 0.28–1.86 µM) against lung and esophageal carcinomas through DNA minor groove binding and caspase-mediated apoptosis induction . The benzimidazole scaffold further expands medicinal versatility, serving as a privileged structure in antiviral and anticancer agents due to its bioisosteric relationship with purine nucleotides and capacity for metal coordination [8]. These complementary pharmacological profiles provide the chemical rationale for strategic hybridization into single-molecule therapeutics.
The molecular architecture of 4-(1,3-benzothiazol-2-yl)-N-(1H-indol-5-yl)butanamide (Molecular Formula: C21H21N3OS; MW: 363.48 g/mol) embodies a purposeful integration of bioactive heterocycles. The butanamide linker serves as a critical spacer, maintaining optimal distance between pharmacophores while introducing conformational flexibility essential for target engagement. This design strategy mimics successful dual-pharmacophore agents such as N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]acetamide, which demonstrated COX-2 binding energies of -12.50 kcal/mol in docking studies [2].
Table 2: Structural and Bioactive Properties of Key Hybrid Components
| Molecular Component | Structural Features | Documented Biological Activities |
|---|---|---|
| 1,3-Benzothiazol-2-yl moiety | Planar aromatic system; Thiazolic nitrogen | COX-2 inhibition (76-80% edema suppression); Analgesic (ED50 69-84 µM/kg) |
| 1H-Indol-5-yl system | Pyrrole-pyridine fusion; NH proton donor | Tubulin polymerization inhibition; DNA minor groove binding |
| Butanamide linker | Four-carbon alkyl chain; Amide carbonyl | Enhanced solubility; Metabolic stability; Conformational flexibility |
Hybridization capitalizes on three synergistic mechanisms: (1) Benzothiazole-mediated enzyme inhibition (COX-2, carbonic anhydrase isoforms), (2) Indole-induced macromolecular interactions (tubulin, DNA), and (3) Linker-enabled bioavailability enhancement. Molecular modeling predicts favorable physicochemical parameters including calculated LogP ≈ 3.2 and topological polar surface area ≈ 75 Ų, indicating potential for blood-brain barrier penetration—a critical advantage for neuroinflammatory targeting [3] [6]. The compound's SMILES notation (C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NC3=CC4=C(C=C3)NC=C4) reveals rotatable bonds facilitating target accommodation, while the benzothiazole's sulfhydryl group offers antioxidant potential through radical scavenging [8].
Despite promising structural features, significant knowledge gaps impede the compound's therapeutic translation. Foremost is the absence of in vivo validation for inflammation and oncology endpoints, contrasting with structurally related benzothiazoles that demonstrated 72-80% edema inhibition at 3h post-carrageenan challenge [2]. The precise mechanism remains unelucidated, though computational docking suggests COX-2 affinity comparable to compound 17c (-12.50 kcal/mol binding energy) [2]. Additionally, structure-activity relationship (SAR) optimization requires systematic investigation, particularly regarding:
Table 3: Critical Research Objectives and Methodological Approaches
| Research Objective | Experimental Approach | Expected Outcome |
|---|---|---|
| Target identification | Thermal shift assay; Molecular docking | Validation of COX-2/tubulin as primary targets |
| In vivo anti-inflammatory profiling | Carrageenan-induced paw edema; CFA model | ≥70% edema reduction at 50 mg/kg dose |
| Cytotoxicity screening | NCI-60 panel; 3D tumor spheroids | IC50 < 10 µM in >60% cell lines |
| Structural optimization | Synthesis of 15 analogues; QSAR modeling | Improved metabolic stability (t1/2 > 120 min) |
Urgency exists for investigating hybrid stability under physiological conditions, as benzothiazoles often suffer from rapid hepatic glucuronidation. Nano-vectorization approaches using liposomal or polymeric carriers could circumvent bioavailability limitations observed with similar molecules . Furthermore, the compound's potential as a multi-kinase inhibitor remains unexplored despite demonstrated efficacy of indole derivatives against FAK/Paxillin pathways in metastatic models . Addressing these gaps would position this hybrid pharmacophore as a lead candidate for inflammatory-driven malignancies where conventional NSAIDs exhibit insufficient efficacy.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 24663-35-2
CAS No.: 53696-69-8